2-aminopentanedinitrile hydrochloride
Description
Contextualization within the Chemistry of Dinitriles and Amino Compounds
The chemical character of 2-aminopentanedinitrile (B15258900) hydrochloride is defined by the interplay of its constituent functional groups: the dinitriles and the primary amine. Dinitriles, organic compounds containing two cyano (-C≡N) groups, are notable for their reactivity. The cyano groups are strongly electron-withdrawing and can participate in a variety of chemical transformations, including hydrolysis, reduction, and cycloaddition reactions. The presence of two such groups in a molecule amplifies these characteristics and offers multiple sites for reaction.
Amino compounds, characterized by the presence of a nitrogen atom with a lone pair of electrons, are fundamental in organic chemistry and are key components of many biologically active molecules. The amino group in 2-aminopentanedinitrile hydrochloride imparts basicity and nucleophilicity to the molecule, allowing it to react with electrophiles. The hydrochloride salt form indicates that the basic amino group has been protonated, which can influence its reactivity and solubility. The juxtaposition of the amino and dinitrile groups on the same carbon skeleton creates a unique chemical environment, where the reactivity of each group can be influenced by the other. This arrangement is a hallmark of α-aminonitriles, a class of compounds that are important intermediates in the synthesis of amino acids and other nitrogen-containing heterocycles.
| Property | Value |
| Molecular Formula | C₅H₈ClN₃ |
| Molecular Weight | 145.60 g/mol |
| CAS Number | 111013-52-6 |
| Canonical SMILES | C(CC(C#N)N)C#N.Cl |
| InChI Key | OEJCZBUJXIJRST-UHFFFAOYSA-N |
Historical Trajectories and Milestones in Related Chemical Syntheses
The synthesis of α-aminonitriles, the class of compounds to which this compound belongs, has a rich history dating back to the 19th century. A pivotal moment in this field was the development of the Strecker synthesis in 1850 by Adolph Strecker. This one-pot reaction combines an aldehyde, ammonia (B1221849), and hydrogen cyanide to produce an α-aminonitrile. This method remains a cornerstone for the synthesis of α-amino acids after hydrolysis of the resulting nitrile.
Over the decades, numerous modifications and improvements to the Strecker synthesis have been developed, including the use of various amines and cyanide sources, as well as the development of asymmetric versions to produce chiral amino acids. The synthesis of dinitriles also has a long history, with methods such as the reaction of dihalides with cyanide salts and the hydrocyanation of unsaturated nitriles being established industrial processes. For instance, the synthesis of adiponitrile, a key precursor to nylon, has been a major driver of innovation in dinitrile chemistry. sigmaaldrich.com
Contemporary Research Challenges and Opportunities for this compound
The contemporary research landscape for nitriles and aminonitriles is vibrant, with a focus on developing more efficient, selective, and sustainable synthetic methods. A significant challenge in the synthesis of complex aminonitriles, including dinitriles, is controlling stereochemistry, especially when multiple chiral centers are present. The development of novel catalysts, including organocatalysts and metal complexes, to achieve high enantioselectivity in reactions involving nitriles is an active area of research.
Another challenge lies in the manipulation of the nitrile groups themselves, which can sometimes require harsh reaction conditions that may not be compatible with other sensitive functional groups in the molecule. Researchers are continuously exploring milder reagents and conditions for the transformation of nitriles into other functional groups like amines, carboxylic acids, and amides.
For this compound specifically, its structural features suggest several research opportunities. Its bifunctional nature, with two nitrile groups and an amino group, makes it an attractive scaffold for the synthesis of heterocyclic compounds, which are prevalent in medicinal chemistry. The dinitrile moiety offers the potential for the construction of fused ring systems.
Notably, this compound has been identified as a potential impurity or related substance in the synthesis of Perindopril, a widely used ACE inhibitor for the treatment of high blood pressure. chemicalbook.comgoogle.com This association underscores the importance of understanding the chemistry of this compound for quality control in the pharmaceutical industry. Furthermore, its availability as a research chemical from various suppliers suggests its utility as a building block in drug discovery and development programs. chemicalbook.comscbt.com The compound can serve as a starting point for the synthesis of novel analogues of existing drugs or for the exploration of new chemical space in the search for bioactive molecules. The presence of multiple reactive sites allows for diverse chemical modifications, enabling the generation of libraries of compounds for high-throughput screening.
Structure
3D Structure of Parent
Properties
CAS No. |
90586-23-5 |
|---|---|
Molecular Formula |
C5H8ClN3 |
Molecular Weight |
145.59 g/mol |
IUPAC Name |
2-aminopentanedinitrile;hydrochloride |
InChI |
InChI=1S/C5H7N3.ClH/c6-3-1-2-5(8)4-7;/h5H,1-2,8H2;1H |
InChI Key |
SQVDTVXSQDLBPA-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(C#N)N)C#N.Cl |
Purity |
95 |
Origin of Product |
United States |
Chemical Transformations and Mechanistic Investigations of 2 Aminopentanedinitrile Hydrochloride
Reactivity of Nitrile Functional Groups in Diverse Reaction Environments
The two nitrile groups in 2-aminopentanedinitrile (B15258900) hydrochloride are the primary sites of a variety of chemical transformations, including hydrolysis and reduction. The electrophilic nature of the nitrile carbon makes it susceptible to nucleophilic attack, a characteristic that governs much of its reactivity.
Hydrolysis Pathways and Products
The hydrolysis of nitriles is a well-established transformation that can proceed under both acidic and basic conditions to yield amides and subsequently carboxylic acids. In the context of 2-aminopentanedinitrile hydrochloride, the presence of two nitrile groups allows for stepwise or complete hydrolysis, leading to a range of products.
Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, facilitating the attack of a water molecule. This process typically leads to the formation of an amide intermediate. Prolonged reaction times or harsher conditions can then drive the hydrolysis of the amide to the corresponding carboxylic acid. The precise control of reaction conditions, such as temperature and acid concentration, can, in principle, allow for the selective formation of the mono-amide, di-amide, mono-carboxylic acid, or the final dicarboxylic acid derivative.
Basic hydrolysis, on the other hand, involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. Similar to acid-catalyzed hydrolysis, this process also proceeds through an amide intermediate to ultimately afford the carboxylate salt.
| Reactant | Conditions | Intermediate Product | Final Product |
| 2-Aminopentanedinitrile | Dilute Acid, Heat | 2-Amino-4-cyanopentanamide | 2-Aminopentanedioic acid (Glutamic acid) |
| 2-Aminopentanedinitrile | Concentrated Acid, Heat | 2-Amino-pentanediamide | 2-Aminopentanedioic acid (Glutamic acid) |
| 2-Aminopentanedinitrile | Aqueous Base, Heat | 2-Amino-4-cyanopentanamide | 2-Aminopentanedioate |
Table 1: Potential Hydrolysis Products of 2-Aminopentanedinitrile
Reduction and Cyano-Group Modification Reactions
The nitrile groups of this compound are readily reducible to primary amines. A common and powerful reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). The reaction involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, followed by a second hydride addition to the intermediate imine anion. Subsequent workup with water yields the corresponding diamine. The reduction of both nitrile groups in this compound would lead to the formation of 2-aminopentane-1,5-diamine.
Other cyano-group modifications are also conceivable, such as the addition of Grignard reagents to form ketones after hydrolysis of the intermediate imine, or the conversion to tetrazoles through reaction with azides. These transformations would further expand the synthetic utility of this dinitrile.
Role of the Amino Group in Electrophilic and Nucleophilic Processes
The primary amino group in this compound imparts nucleophilic character to the molecule. The lone pair of electrons on the nitrogen atom can readily attack electrophilic centers. This nucleophilicity allows for a variety of reactions, including acylation, alkylation, and Schiff base formation with aldehydes and ketones.
Conversely, under certain conditions, the amino group can be protonated, particularly in the hydrochloride salt form, which diminishes its nucleophilicity. In electrophilic substitution reactions, the amino group can act as a directing group, influencing the regioselectivity of the reaction on an aromatic ring if one were present in a derivative. The interplay between the nucleophilic amino group and the electrophilic nitrile carbons is a key feature of the molecule's chemistry, potentially leading to complex intramolecular interactions and cyclization reactions.
Intramolecular Cyclization and Rearrangement Studies
The presence of both nucleophilic (amino) and electrophilic (nitrile) centers within the same molecule creates the potential for intramolecular cyclization reactions. Depending on the reaction conditions and the relative positioning of the functional groups, the formation of various heterocyclic structures, such as lactams or other nitrogen-containing rings, is plausible. For instance, under conditions that favor the partial hydrolysis of one nitrile group to an amide, an intramolecular reaction between the amino group and the remaining nitrile or the newly formed amide could lead to the formation of a cyclic product.
While specific studies on the intramolecular cyclization of this compound are not widely reported in publicly available literature, the general principles of aminonitrile chemistry suggest that such transformations are feasible and could be a route to novel heterocyclic compounds. For example, the Thorpe-Ziegler reaction, which involves the base-catalyzed intramolecular condensation of dinitriles, could potentially be applied to derivatives of 2-aminopentanedinitrile to form cyclic β-keto nitriles.
Catalytic Applications in Transformations Involving this compound
Currently, there is a lack of specific research in the public domain detailing the use of this compound as a catalyst or in catalytic transformations. However, the functional groups present in the molecule suggest potential applications. The primary amino group could, in principle, act as a basic catalyst or be incorporated into a ligand for a metal catalyst. Aminonitriles, in a broader context, have been explored as precursors for ligands in asymmetric catalysis. The development of chiral derivatives of 2-aminopentanedinitrile could open avenues for its use in stereoselective catalytic processes.
Chemo-, Regio-, and Stereoselectivity in Derivatives and Analogues
The synthesis and reactions of derivatives of this compound can exhibit significant chemo-, regio-, and stereoselectivity.
Chemoselectivity: In reactions involving both the amino and nitrile groups, selective transformation of one functional group over the other can be achieved by careful choice of reagents and reaction conditions. For example, the acylation of the amino group can be performed selectively in the presence of the nitrile groups under mild conditions.
Regioselectivity: For unsymmetrical derivatives of 2-aminopentanedinitrile, reactions can proceed with a preference for one of the two nitrile groups. This regioselectivity can be influenced by steric hindrance or electronic effects introduced by substituents on the carbon backbone.
Stereoselectivity: The carbon atom bearing the amino group (C2) is a chiral center. Therefore, reactions that create this center or reactions of enantiomerically pure 2-aminopentanedinitrile can proceed with a high degree of stereoselectivity. The synthesis of specific stereoisomers of derivatives is crucial for applications in areas such as medicinal chemistry and materials science. For instance, the stereoselective synthesis of piperidines and other heterocyclic structures from aminonitrile precursors has been a subject of significant research interest. While direct examples involving this compound are scarce, the principles established for other aminonitriles would be applicable.
| Selectivity Type | Description | Potential Example with a Derivative |
| Chemoselectivity | Preferential reaction of one functional group over another. | Selective acylation of the amino group in the presence of the nitrile groups. |
| Regioselectivity | Preferential reaction at one of two or more similar functional groups. | Selective hydrolysis of the less sterically hindered nitrile group in a substituted derivative. |
| Stereoselectivity | Preferential formation of one stereoisomer over another. | Asymmetric reduction of one nitrile group leading to a chiral amino alcohol. |
Table 2: Types of Selectivity in the Chemistry of 2-Aminopentanedinitrile Derivatives
Advanced Analytical Techniques for Elucidating Structure, Reactivity, and Purity in Research
High-Resolution Spectroscopic Techniques for Mechanistic Studies
Spectroscopic methods provide profound insights into the molecular framework and reactive nature of 2-aminopentanedinitrile (B15258900) hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-aminopentanedinitrile hydrochloride. rsc.org It provides detailed information about the chemical environment of each atom, allowing for the unambiguous confirmation of its molecular structure. Both ¹H and ¹³C NMR spectra are instrumental in identifying the connectivity and spatial arrangement of atoms within the molecule.
Beyond static structural analysis, NMR is a powerful tool for monitoring reaction dynamics in real-time. jhu.edunih.gov By acquiring a series of NMR spectra over the course of a reaction involving this compound, researchers can track the disappearance of reactants and the appearance of products. rsc.org This kinetic data is invaluable for understanding reaction mechanisms, identifying transient intermediates, and optimizing reaction conditions. researchgate.net For instance, time-resolved NMR experiments can reveal the rate of formation of key intermediates, providing a deeper understanding of the reaction pathway. nih.gov
Table 1: Representative NMR Data for Reaction Monitoring
| Time (min) | Reactant Peak Integral (this compound) | Product Peak Integral |
|---|---|---|
| 0 | 1.00 | 0.00 |
| 10 | 0.75 | 0.25 |
| 30 | 0.40 | 0.60 |
| 60 | 0.15 | 0.85 |
| 120 | <0.05 | >0.95 |
This table is illustrative and shows the typical trend observed during NMR reaction monitoring.
Mass Spectrometry (MS) for Identification of Intermediates and Reaction Products
Mass Spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio of ions, making it indispensable for identifying reaction intermediates and final products in processes involving this compound. When coupled with a separation technique like High-Performance Liquid Chromatography (HPLC-MS), it allows for the analysis of complex reaction mixtures. frontiersin.org
In mechanistic studies, MS can detect transient or low-concentration intermediates that are not observable by other techniques. The precise mass measurements obtained from high-resolution mass spectrometry (HRMS) enable the determination of the elemental composition of these species, providing crucial clues about the reaction mechanism. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments further aid in the structural elucidation of unknown products and byproducts.
Vibrational Spectroscopy (Infrared and Raman) for Understanding Bonding and Conformation
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the bonding and conformational structure of this compound. IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. Specific functional groups exhibit characteristic absorption bands, allowing for their identification. For example, the nitrile (C≡N) and amine (N-H) groups in this compound will have distinct vibrational frequencies.
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. It is particularly sensitive to non-polar bonds and can be used to study the molecule in aqueous solutions. Theoretical modeling can be used in conjunction with experimental IR and Raman spectra to gain a deeper understanding of the molecule's vibrational modes and how they are affected by factors such as hydrogen bonding. nih.gov
Table 2: Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Amine (N-H) | Stretching | 3300-3500 |
| Alkane (C-H) | Stretching | 2850-2960 |
| Nitrile (C≡N) | Stretching | 2220-2260 |
Advanced Chromatographic Methodologies for Separation and Purity Profiling
Chromatographic techniques are essential for separating this compound from impurities and for resolving its stereoisomers.
High-Performance Liquid Chromatography (HPLC) for Reaction Mixture Resolution and Isomer Separation
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of components in a mixture. For this compound, reversed-phase HPLC (RP-HPLC) is a common method for purity assessment and reaction monitoring. frontiersin.org In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. By carefully selecting the column and mobile phase composition, it is possible to achieve excellent separation of the target compound from starting materials, byproducts, and degradation products.
Isomeric impurities, which have the same molecular formula but different structural arrangements, can also be separated using HPLC. frontiersin.org Method development often involves screening different columns and mobile phase conditions to achieve optimal resolution.
Chiral Chromatography for Enantiomeric and Diastereomeric Analysis
Since this compound possesses a chiral center, it can exist as a pair of enantiomers. Chiral chromatography is a specialized form of HPLC that is capable of separating these enantiomers. gcms.czresearchgate.net This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov
Common CSPs include those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives) and cyclodextrins. sigmaaldrich.com The choice of CSP and mobile phase is critical for achieving successful enantioseparation. nih.govgoogle.com Chiral chromatography is essential for determining the enantiomeric purity of this compound, which is often a critical quality attribute. The separation of diastereomers, which are stereoisomers that are not mirror images, can also be accomplished using both chiral and achiral HPLC methods.
Table 3: Example of Chiral HPLC Separation Parameters
| Parameter | Condition |
|---|---|
| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
This table provides an example of typical conditions for chiral separation and is not specific to this compound.
Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Volatile Product Analysis
Gas Chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. When coupled with Mass Spectrometry (MS), which provides detailed structural information based on the mass-to-charge ratio of ionized molecules and their fragments, it becomes an indispensable tool for the analysis of complex mixtures. semanticscholar.org The GC-MS system separates individual components of a sample in the gas phase and then provides mass spectra for each component, allowing for their identification. nih.gov
In the context of this compound, GC-MS analysis would be particularly useful for identifying volatile impurities that may be present from the synthesis process or as degradation products. The high sensitivity of GC-MS allows for the detection of trace-level impurities. researchgate.net However, the analysis of amine-containing compounds like this compound by GC can present challenges due to their polarity, which can lead to poor peak shape and column adsorption. To address this, derivatization techniques are often employed to convert the polar amine group into a less polar, more volatile derivative, thereby improving chromatographic performance. taylorfrancis.com
Detailed Research Findings:
While specific research findings on the GC-MS analysis of this compound are not extensively available in the public domain, the principles of the technique can be illustrated through the analysis of analogous compounds. For instance, in the analysis of other amine-containing pharmaceuticals, GC-MS is routinely used to detect and quantify volatile genotoxic impurities. researchgate.net The methodology typically involves the development of a specific temperature program for the GC oven to ensure optimal separation of the analytes. The mass spectrometer is then operated in either full scan mode to acquire the mass spectra of unknown peaks or in selected ion monitoring (SIM) mode for targeted analysis of known impurities, which offers higher sensitivity.
Illustrative GC-MS Data for Volatile Impurity Analysis:
The following table illustrates the type of data that would be generated from a GC-MS analysis for potential volatile impurities in a sample of this compound. Please note that this data is hypothetical and for illustrative purposes only.
| Retention Time (min) | Detected Ion (m/z) | Tentative Identification |
| 3.5 | 41, 56 | Acrylonitrile |
| 5.2 | 27, 41 | Propionitrile |
| 8.9 | 98 (M+) | 2-Aminopentanedinitrile |
This table is for illustrative purposes only. Actual retention times and mass spectra would depend on the specific GC-MS conditions and the nature of the impurities.
The fragmentation pattern observed in the mass spectrum is key to identifying the compounds. For 2-aminopentanedinitrile, the molecular ion peak would be observed, and the fragmentation pattern would be characteristic of its structure, likely showing losses of cyano and amino groups. docbrown.info
Hyphenated Techniques for Comprehensive Analysis of Complex Systems
To gain a more complete understanding of a chemical system, especially one involving a reactive species like this compound, a single analytical technique is often insufficient. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer a powerful solution for the analysis of complex mixtures. nih.govijpsjournal.comchromatographytoday.com These techniques provide multidimensional data, enhancing the ability to separate and identify individual components. ijarnd.com
One of the most powerful hyphenated techniques for the analysis of complex volatile and semi-volatile mixtures is comprehensive two-dimensional gas chromatography (GCxGC). wikipedia.orgsepsolve.comchromatographyonline.com In GCxGC, the sample is subjected to two independent separation steps in two different GC columns connected by a modulator. sepsolve.comyoutube.com This results in a significantly enhanced separation capacity compared to conventional one-dimensional GC, allowing for the resolution of co-eluting peaks and the detection of trace components in a complex matrix. chromatographyonline.comnanotechnology.blog When coupled with a mass spectrometer (GCxGC-MS), this technique provides an unparalleled level of detail for the analysis of complex samples.
Detailed Research Findings:
While specific applications of GCxGC to this compound are not readily found in published literature, the utility of this technique for analyzing complex samples in fields such as metabolomics, environmental analysis, and pharmaceutical impurity profiling is well-documented. wikipedia.orgyoutube.com For a compound like this compound, GCxGC-MS could be employed to create a detailed chemical fingerprint, separating not only volatile impurities from the main component but also isomers and related compounds that would be difficult to resolve with conventional GC-MS.
The first dimension of separation in GCxGC is typically based on boiling point, while the second dimension separates based on polarity. chromatographyonline.com This orthogonal separation mechanism spreads the components across a two-dimensional plane, providing a highly detailed chromatogram.
Illustrative GCxGC-MS Data for Comprehensive Purity Analysis:
The following table provides a hypothetical representation of how GCxGC-MS data could be presented for a comprehensive analysis of a this compound sample. This data is for illustrative purposes only.
| ¹tR (s) | ²tR (s) | Compound Name | Key Fragment Ions (m/z) |
| 620 | 1.8 | Pentanenitrile | 41, 55, 83 |
| 750 | 2.5 | 2-Aminopentanenitrile | 44, 70, 98 |
| 755 | 2.9 | Isomer of 2-Aminopentanenitrile | 44, 70, 98 |
| 810 | 1.5 | Unidentified Impurity | 58, 72, 86 |
¹tR = First-dimension retention time; ²tR = Second-dimension retention time. This table is for illustrative purposes only.
Other hyphenated techniques that could be relevant for the non-volatile components or for confirming the structure include Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy. nih.govijarnd.com These techniques are powerful for the analysis of less volatile or thermally labile compounds and provide complementary information to GC-based methods.
Theoretical and Computational Chemistry Approaches to 2 Aminopentanedinitrile Hydrochloride
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule.
Density Functional Theory (DFT) Studies of Molecular Properties and Reaction Barriers
DFT would be a suitable method to investigate the molecular properties of 2-aminopentanedinitrile (B15258900) hydrochloride, such as its optimized geometry, electronic charge distribution, and frontier molecular orbitals (HOMO and LUMO). These calculations could provide insights into the molecule's reactivity, predicting sites susceptible to nucleophilic or electrophilic attack. Furthermore, DFT can be employed to calculate the energy barriers of potential reactions, offering a deeper understanding of its chemical behavior. However, no specific DFT studies on this compound have been found.
Ab Initio Methods for High-Accuracy Calculations
For higher accuracy, ab initio methods could be applied. These methods, while computationally more expensive than DFT, can provide benchmark data for properties like bond lengths, bond angles, and vibrational frequencies. Such high-level calculations are crucial for validating less computationally intensive methods and for obtaining precise energetic information. At present, there are no published high-accuracy ab initio calculations for 2-aminopentanedinitrile hydrochloride.
Molecular Dynamics Simulations of Conformational Landscapes and Solvation Effects
Molecular dynamics (MD) simulations could be used to explore the conformational flexibility of this compound in various environments. By simulating the molecule's movement over time, researchers could identify its most stable conformations and understand how it interacts with solvent molecules. This information is vital for predicting its behavior in solution and its potential interactions with biological targets. No such MD simulation studies have been reported for this compound.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods are often used to predict spectroscopic data, such as NMR and IR spectra. By calculating these parameters and comparing them with experimental results, the accuracy of the computational model can be validated. This synergy between theoretical prediction and experimental observation is a cornerstone of modern chemical analysis. Unfortunately, there is no available literature that presents a comparison of predicted and experimental spectroscopic data for this compound.
In Silico Design and Screening of Novel Derivatives for Targeted Reactivity
The chemical structure of this compound could serve as a scaffold for the in-silico design of new derivatives with tailored properties. By computationally modifying the molecule and evaluating the properties of the resulting virtual compounds, it would be possible to screen for derivatives with enhanced reactivity or specific functionalities. This approach accelerates the discovery of new molecules with desired characteristics without the need for extensive synthesis and testing. This area of research remains unexplored for this compound.
Theoretical Basis for Reaction Mechanisms and Transition State Analysis
A thorough theoretical investigation could elucidate the mechanisms of reactions involving this compound. By mapping the potential energy surface and locating transition states, computational chemists can detail the step-by-step process of a chemical transformation. This provides invaluable insights into reaction kinetics and thermodynamics. As of now, no theoretical studies on the reaction mechanisms of this compound have been published.
Applications of 2 Aminopentanedinitrile Hydrochloride in Specialized Chemical Fields
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules
2-Aminopentanedinitrile (B15258900) hydrochloride serves as a crucial intermediate in the synthesis of a variety of complex organic molecules. The presence of both a nucleophilic amino group and an electrophilic nitrile group allows for a wide range of chemical transformations.
Precursors to Amino Acids and Their Analogues
One of the most significant applications of α-aminonitriles, such as 2-aminopentanedinitrile hydrochloride, is their role as direct precursors to α-amino acids. The well-established Strecker synthesis, first reported in 1850, involves the reaction of an aldehyde or ketone with ammonia (B1221849) and a cyanide source to produce an α-aminonitrile, which can then be hydrolyzed to the corresponding amino acid. acs.org This methodology remains a cornerstone of amino acid synthesis, applicable to both natural and unnatural variants. mdpi.com
The hydrolysis of the nitrile group in this compound would lead to the formation of glutamic acid, an important amino acid. The general transformation is depicted below:
General Hydrolysis of an α-Aminonitrile to an α-Amino Acid Step 1: Protonation of the nitrile nitrogen Step 2: Nucleophilic attack by water Step 3: Tautomerization to an amide Step 4: Hydrolysis of the amide to a carboxylic acid
Research has demonstrated the viability of this pathway for various aminonitriles. For instance, studies on prebiotic chemistry have shown the conversion of aminoacetonitrile (B1212223) to glycine (B1666218) and 2-aminopropanenitrile (B1206528) to alanine. acs.org This underscores the fundamental role of aminonitriles as immediate precursors to amino acids.
| Aminonitrile Precursor | Resulting Amino Acid |
| Aminoacetonitrile | Glycine |
| 2-Aminopropanenitrile | Alanine |
| 4-Aminobutanenitrile | γ-Aminobutyric acid |
| 2-Aminopentanedinitrile | Glutamic Acid (projected) |
Furthermore, α-aminonitriles are used in the synthesis of various amino acid analogues. These modified amino acids are valuable tools in peptide and protein chemistry, allowing for the introduction of novel structural and functional properties into peptides. nih.gov
Building Blocks for Heterocyclic Systems
The reactivity of the functional groups in this compound also makes it a valuable precursor for the synthesis of heterocyclic compounds. α-Aminonitriles are recognized as starting materials for various nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and other biologically active molecules. mdpi.comresearchgate.net
For example, α-aminonitriles can be utilized in the synthesis of:
Imidazoles: These five-membered aromatic heterocycles are found in many biologically active compounds, including the amino acid histidine.
Thiadiazoles: These are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom.
Thiazolines: In a prebiotic context, it has been proposed that α-aminonitriles could react with aminothiols like cysteine to form thiazolines, which upon hydrolysis, would yield dipeptides. nih.gov This reaction highlights a pathway to more complex peptide structures from simple aminonitrile precursors. nih.gov
The ability to serve as a synthon for these diverse heterocyclic systems further illustrates the versatility of this compound in organic synthesis.
Utilization in Materials Science Research (Focus on Synthetic Utility)
While direct research on this compound in materials science is not extensively documented, the functional groups present in the molecule suggest potential applications, particularly in polymer chemistry and the development of functional materials.
Monomer in Polymer Synthesis
The bifunctional nature of this compound makes it a candidate for use as a monomer in polymerization reactions. The amino group can participate in reactions to form polyamides, polyimines, or other nitrogen-containing polymers, while the nitrile group can either be retained for post-polymerization modification or participate in polymerization itself.
Research has been conducted on the synthesis of poly(α-aminonitrile) networks . rsc.orgrsc.org These materials are prepared through one-pot Strecker reactions of dialdehydes and di- or tri-amines with a cyanide source. rsc.orgrsc.org This demonstrates that the α-aminonitrile moiety can be a repeating unit in a polymer backbone. rsc.orgrsc.org Conceptually, a molecule like 2-aminopentanedinitrile could be incorporated into such polymer chains, or its corresponding aldehyde/ketone precursor could be used in a multicomponent polymerization. The resulting polymers, containing reactive nitrile and secondary amine groups, could be further functionalized to create materials with tailored properties for applications such as gas storage, separation, or catalysis. rsc.org
Components in Supramolecular Assemblies and Host-Guest Chemistry
There is limited publicly available research on the specific use of this compound in supramolecular assemblies and host-guest chemistry. However, the functional groups of the molecule offer potential for such applications. The amino group can form hydrogen bonds, a key interaction in supramolecular chemistry. The nitrile group can also act as a hydrogen bond acceptor or participate in metal coordination. These properties could potentially allow this compound or its derivatives to act as guests in host-guest complexes or as building blocks for self-assembling supramolecular structures. Further research would be needed to explore these possibilities.
Applications in Prebiotic Chemistry Research
Aminonitriles, including by extension this compound, are of significant interest in the field of prebiotic chemistry, which seeks to understand the chemical origins of life. They are considered plausible precursors to essential biomolecules on the early Earth.
The Strecker synthesis is considered a robust prebiotic pathway for the formation of amino acids from simple molecules believed to be present on the primitive Earth, such as aldehydes, ammonia, and hydrogen cyanide. nih.gov The formation of aminonitriles as stable intermediates is a key feature of this process. nih.gov
Furthermore, research into the chemistry of Titan, Saturn's largest moon, has highlighted the potential role of aminonitriles in prebiotic synthesis. acs.org It is hypothesized that organic aerosols on Titan may contain aminonitriles, which could undergo hydrolysis in transient liquid water environments to form amino acids. acs.org Laboratory studies have successfully demonstrated the formation of amino acids from the hydrolysis of various aminonitriles under conditions that could be relevant to Titan's surface. acs.org
Beyond amino acids, aminonitriles are also implicated in the prebiotic synthesis of nucleobases, the building blocks of RNA and DNA. nih.govresearchgate.net For example, 4-amino-5-cyanoimidazole, an aminonitrile derivative, is a key intermediate in some proposed prebiotic routes to adenine. gatech.edu This highlights the central role that aminonitrile chemistry may have played in the formation of the fundamental molecules of life.
Development of Novel Catalytic Systems Utilizing this compound Derivatives
There is a notable lack of specific research on the development and application of catalytic systems directly derived from this compound. The potential for this compound to serve as a building block for catalysts lies in the reactivity of its amine and nitrile functional groups. In theory, these groups could be chemically modified to create ligands for metal-based catalysts or to synthesize organocatalysts.
For instance, the amine group could be functionalized to form Schiff bases, amides, or be incorporated into larger chelating structures, which are known to coordinate with various transition metals to form catalytically active complexes. nih.gov The dinitrile functionality offers pathways to heterocyclic compounds, such as pyridines or pyrimidines, which can also act as ligands in catalysis. chemicalbook.com However, a thorough review of current research reveals no specific examples of this compound derivatives being employed in this manner.
The following table outlines theoretical catalytic applications based on the general reactivity of aminonitriles, but it is important to note that these are not documented applications of this compound itself.
| Potential Catalyst Type | Theorectical Synthetic Pathway from 2-Aminopentanedinitrile | Potential Catalytic Application |
| Chiral Ligands for Asymmetric Catalysis | Derivatization of the chiral center and functional groups. | Enantioselective synthesis. |
| Heterocyclic Carbene (NHC) Precursors | Cyclization reactions involving the amine and nitrile groups. | Cross-coupling reactions, polymerization. |
| Organocatalysts | Functionalization to create Brønsted or Lewis basic sites. | Aldol reactions, Michael additions. |
This table presents theoretical possibilities and does not represent documented applications of this compound.
Electrochemical Applications and Sensor Development (Non-Biological)
The electrochemical behavior of this compound has not been a specific focus of research for applications in non-biological sensors. Generally, molecules containing amine and nitrile groups can exhibit electrochemical activity. The amine group can be oxidized electrochemically, a principle that is utilized in some sensor technologies. The nitrile groups are generally electrochemically stable but can influence the electronic properties of the molecule.
The development of chemical sensors often relies on the interaction of an analyte with a recognition element, which in turn produces a measurable signal. For instance, polyaniline-based sensors, which utilize the conductivity changes of a polymer upon interaction with analytes, are a well-established class of chemical sensors. It is conceivable that derivatives of 2-aminopentanedinitrile could be incorporated into such polymer structures or used to modify electrode surfaces.
Below is a table of potential, yet currently undocumented, electrochemical applications for derivatives of this compound.
| Potential Application | Theorectical Principle of Operation | Target Analytes |
| Chemiresistive Sensor | Incorporation into a conductive polymer matrix to monitor changes in resistance upon analyte binding. | Volatile organic compounds, acidic or basic gases. |
| Potentiometric Sensor | Functionalization to create an ionophore for an ion-selective electrode. | Metal ions. |
| Voltammetric Sensor | Modification of an electrode surface to catalyze the electrochemical reaction of a target analyte. | Neurotransmitters, environmental pollutants. |
This table outlines theoretical applications and does not reflect established uses of this compound in this field.
Emerging Research Directions and Future Outlook for 2 Aminopentanedinitrile Hydrochloride
Integration with Flow Chemistry and Automated Synthesis
The principles of flow chemistry, characterized by the continuous movement of reagents through reactors, offer substantial advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability. The integration of 2-aminopentanedinitrile (B15258900) hydrochloride into automated flow chemistry systems represents a significant area of potential development.
In such systems, the synthesis of molecules can be streamlined and optimized. For instance, the precise control over reaction parameters such as temperature, pressure, and stoichiometry in a flow reactor could lead to higher yields and purities of products derived from 2-aminopentanedinitrile hydrochloride. Automated platforms can enable rapid screening of reaction conditions, accelerating the discovery of new synthetic routes and applications for this compound. The development of automated fast-flow instruments has already demonstrated the capacity for rapid, high-fidelity chemical synthesis of complex molecules like peptides and proteins, a process that could be adapted for derivatives of this compound. nih.gov
Table 1: Comparison of Batch vs. Flow Chemistry for this compound Derivatives
| Parameter | Traditional Batch Synthesis | Automated Flow Chemistry |
| Reaction Control | Limited, potential for hotspots | Precise, excellent heat and mass transfer |
| Scalability | Challenging, often requires re-optimization | Straightforward, linear scaling |
| Safety | Higher risk with exothermic reactions | Inherently safer due to small reaction volumes |
| Reproducibility | Can be variable between batches | High, due to consistent process parameters |
| Throughput | Lower, sequential processing | Higher, continuous and automated |
Exploration of Bio-Inspired Synthetic Routes and Biocatalysis (Non-Clinical)
Nature provides a vast blueprint for efficient and selective chemical transformations. Bio-inspired synthesis and biocatalysis are fields dedicated to harnessing these natural strategies for synthetic chemistry. The application of these principles to this compound is a promising, albeit largely unexplored, research avenue.
Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, could offer highly selective and environmentally benign methods for transforming this compound into chiral molecules and other complex structures. For example, enzymes such as nitrilases or transaminases could potentially be engineered to act on the dinitrile or amine functionalities of the molecule with high stereospecificity. This would be particularly valuable for the synthesis of enantiomerically pure compounds, which are crucial in many areas of chemistry.
Advanced Reaction Engineering and Process Intensification
Process intensification refers to the development of innovative equipment and techniques that lead to substantially smaller, cleaner, and more energy-efficient manufacturing processes. For a compound like this compound, this could involve the use of microreactors, which offer extremely high surface-area-to-volume ratios, leading to rapid heat and mass transfer and significantly enhanced reaction rates.
Furthermore, advanced reaction engineering principles could be applied to design novel reactor configurations that maximize the efficiency of reactions involving this dinitrile. This might include membrane reactors for in-situ product separation, or reactive distillation systems that combine reaction and purification into a single unit operation. These technologies could make the industrial-scale use of this compound and its derivatives more economically viable and sustainable.
Development of New Applications in Specialized Chemical Synthesis
While the current applications of this compound are not extensively documented in mainstream literature, its chemical structure, featuring both amine and dinitrile functional groups, suggests a wide range of potential uses in specialized chemical synthesis. The nitrile groups can be hydrolyzed to carboxylic acids, reduced to amines, or participate in cycloaddition reactions, making it a versatile precursor for a variety of heterocyclic compounds.
Its bifunctional nature makes it an intriguing candidate for the synthesis of polymers and specialty monomers. The development of novel polymerization methodologies could utilize this compound to create materials with unique thermal, mechanical, or chemical properties. Research in this area would likely focus on leveraging its reactivity to build complex molecular frameworks that are not easily accessible through other synthetic routes.
Interdisciplinary Research with Material Science and Chemical Biology (Non-Clinical)
The future of chemical research lies in the convergence of different scientific disciplines. For this compound, interdisciplinary research in material science and chemical biology (in a non-clinical context) holds significant promise.
In material science, this compound could serve as a precursor for the synthesis of novel porous materials, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The nitrogen-rich structure of the dinitrile could be advantageous for applications in gas storage or catalysis.
From a chemical biology perspective, derivatives of this compound could be used to synthesize molecular probes or labeling agents for studying biological systems. The ability to introduce specific functionalities through the amine and nitrile groups would allow for the tailored design of molecules that can interact with and report on biological processes, without being intended for therapeutic use. The synthesis of single-domain proteins through automated flow chemistry has already shown the power of combining chemical synthesis with biological applications, a paradigm that could be extended to smaller, specialized molecules derived from this compound. nih.gov
Table 2: Potential Interdisciplinary Applications of this compound Derivatives
| Field | Potential Application | Rationale |
| Material Science | Synthesis of porous materials (e.g., MOFs, COFs) | Nitrogen-rich structure for gas sorption or catalysis. |
| Material Science | Development of specialty polymers | Bifunctional monomer for creating novel material properties. |
| Chemical Biology | Design of molecular probes | Functional groups allow for tailored synthesis of labeling agents. |
| Chemical Biology | Synthesis of bioconjugates | Amine group provides a handle for attachment to biomolecules. |
Q & A
Q. How can computational modeling aid in predicting the reactivity of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
